

Application Notes: (R)-Methyl piperidine-3-carboxylate in Neuroscience Research

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Compound of Interest

Compound Name: (R)-Methyl piperidine-3-carboxylate

Cat. No.: B067609

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(R)-Methyl piperidine-3-carboxylate, also known as (R)-methyl nipecotate, serves as a crucial chiral building block in the synthesis of a variety of neurologically active compounds. Its piperidine core is a prevalent scaffold in many central nervous system (CNS) targeted drugs. While direct applications of **(R)-Methyl piperidine-3-carboxylate** in neuroscience research are limited, its significance lies in its role as a key intermediate for the development of potent and selective ligands for various neurological targets.

These application notes provide an overview of the utility of **(R)-Methyl piperidine-3-carboxylate** in the synthesis of compounds for neuroscience research, with a focus on GABA uptake inhibitors and muscarinic acetylcholine receptor ligands.

Key Applications

(R)-Methyl piperidine-3-carboxylate is a versatile precursor for the synthesis of compounds targeting:

- GABA Transporters (GATs): As a derivative of (R)-nipecotic acid, a known inhibitor of GABA uptake, this compound is a foundational element in the development of more potent and selective GAT inhibitors.^{[1][2][3]} These inhibitors are instrumental in studying the role of GABAergic neurotransmission in disorders such as epilepsy, anxiety, and neuropathic pain.
- Muscarinic Acetylcholine Receptors (mAChRs): The piperidine moiety is a key pharmacophore for muscarinic receptor ligands. **(R)-Methyl piperidine-3-carboxylate** can

be elaborated to generate agonists or antagonists for different mAChR subtypes, which are implicated in cognitive function, motor control, and various psychiatric disorders.[4]

- Other CNS Targets: The structural motif of **(R)-Methyl piperidine-3-carboxylate** has been incorporated into molecules targeting other CNS receptors and enzymes, highlighting its versatility in medicinal chemistry.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₁₃ NO ₂	[5][6]
Molecular Weight	143.18 g/mol	[5][6]
CAS Number	50585-89-2	[5]
Appearance	Colorless to pale yellow liquid	-
Solubility	Soluble in water and most organic solvents	[5]

Experimental Protocols

While specific protocols for the direct use of **(R)-Methyl piperidine-3-carboxylate** in neuroscience assays are not readily available due to its primary role as a synthetic intermediate, the following protocols outline the synthesis of key derivatives and the subsequent evaluation of their biological activity.

Protocol 1: Synthesis of (R)-Nipecotic Acid-Based GABA Uptake Inhibitors

This protocol describes a general approach for the N-alkylation of **(R)-Methyl piperidine-3-carboxylate** to synthesize derivatives for screening as GABA uptake inhibitors.

Objective: To synthesize N-substituted derivatives of **(R)-Methyl piperidine-3-carboxylate**.

Materials:

- **(R)-Methyl piperidine-3-carboxylate** hydrochloride

- Desired alkyl halide (e.g., benzyl bromide)
- Potassium carbonate (K_2CO_3)
- Acetonitrile (ACN)
- Sodium hydroxide (NaOH) solution (1 M)
- Dichloromethane (DCM)
- Magnesium sulfate ($MgSO_4$)
- Rotary evaporator
- Thin-layer chromatography (TLC) plates
- Silica gel for column chromatography

Procedure:

- To a solution of **(R)-Methyl piperidine-3-carboxylate** hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
- Add the desired alkyl halide (1.1 eq) to the mixture.
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
- Upon completion, filter the reaction mixture to remove inorganic salts.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- The resulting crude ester is then hydrolyzed. Dissolve the crude product in a mixture of methanol and 1 M NaOH solution.
- Stir the mixture at room temperature for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC).
- Acidify the reaction mixture to pH ~6 with 1 M HCl.

- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the final N-substituted (R)-nipecotic acid derivative by silica gel column chromatography.

Expected Outcome: The synthesis yields N-substituted (R)-nipecotic acid derivatives that can be further evaluated for their inhibitory activity on GABA transporters.

Protocol 2: In Vitro GABA Uptake Assay

This protocol details a cell-based assay to determine the potency of synthesized (R)-nipecotic acid derivatives as GABA uptake inhibitors.

Objective: To measure the IC_{50} values of test compounds for the inhibition of GABA uptake in a cell line expressing a specific GABA transporter subtype (e.g., GAT1).

Materials:

- HEK293 cells stably expressing the human GAT1 transporter
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- [3 H]-GABA (radiolabeled gamma-aminobutyric acid)
- Test compounds (synthesized (R)-nipecotic acid derivatives)
- Scintillation counter
- Poly-D-lysine coated 96-well plates

Procedure:

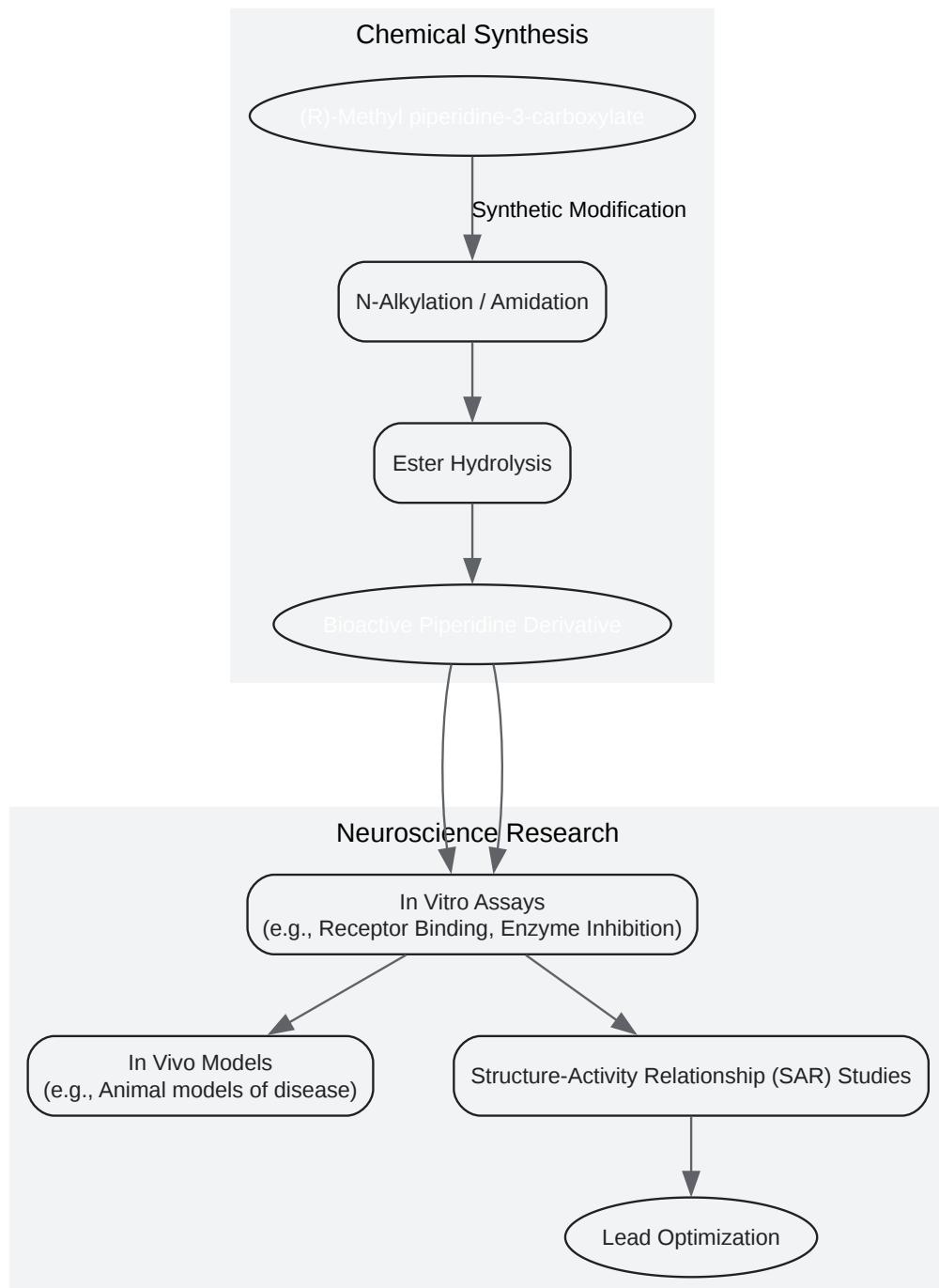
- Cell Culture: Culture HEK293-hGAT1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Cell Plating: Seed the cells in poly-D-lysine coated 96-well plates at a density of 40,000 cells per well and allow them to adhere overnight.
- Assay:
 - Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.
 - Pre-incubate the cells with various concentrations of the test compound or vehicle for 15 minutes at 37°C.
 - Initiate GABA uptake by adding a mixture of [³H]-GABA (final concentration 10 nM) and unlabeled GABA (final concentration 1 μM).
 - Incubate for 10 minutes at 37°C.
 - Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.
- Measurement:
 - Lyse the cells with 1% SDS.
 - Add scintillation cocktail to each well.
 - Measure the radioactivity in each well using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of the test compound.
 - Plot the percentage of inhibition against the logarithm of the compound concentration.
 - Determine the IC₅₀ value using a non-linear regression analysis.

Expected Outcome: This assay provides quantitative data on the potency of the synthesized compounds to inhibit GABA uptake, allowing for structure-activity relationship (SAR) studies.

Visualizations

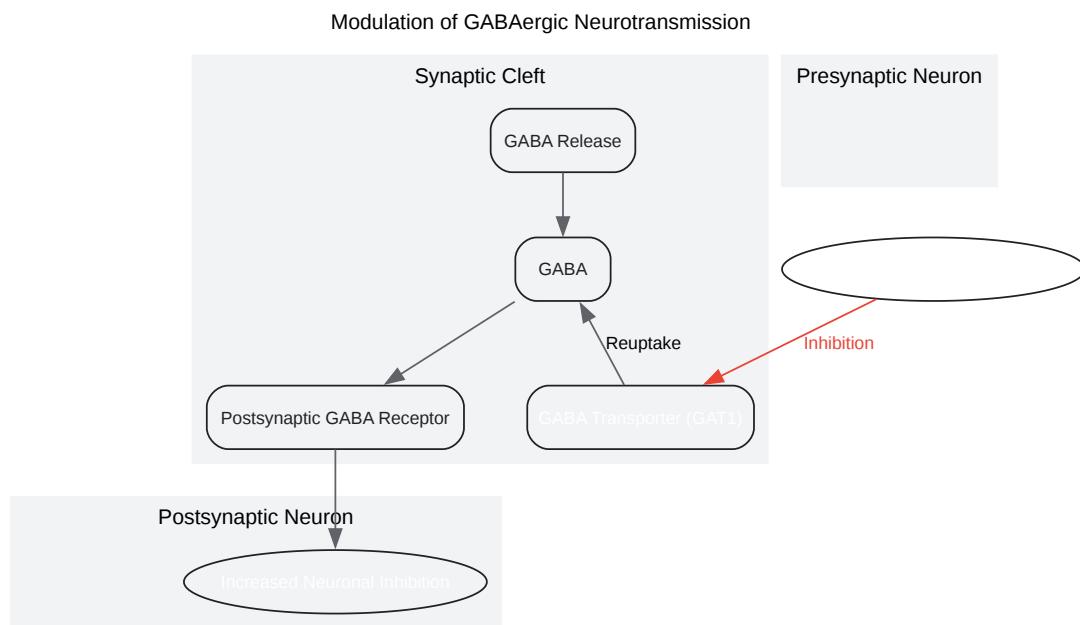
Synthesis and Application Workflow

Workflow: From (R)-Methyl piperidine-3-carboxylate to Neuroscience Research

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Caption: Synthetic and research workflow.

Potential Signaling Pathway Modulation



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Caption: Inhibition of GABA reuptake.

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